molecular formula C24H30N2O6Si B3019311 Fmoc-l-dap(teoc)-oh CAS No. 1248587-10-1

Fmoc-l-dap(teoc)-oh

Cat. No. B3019311
CAS RN: 1248587-10-1
M. Wt: 470.597
InChI Key: VBRWRWUUAJJWNR-NRFANRHFSA-N
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Description

“Fmoc-l-dap(teoc)-oh” is a chemical compound that is used in various biochemical applications. It is also known as tert-butyl (2S)-3-amino-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate hydrochloride . It is a white crystalline powder .


Molecular Structure Analysis

The molecular formula of “Fmoc-l-dap(teoc)-oh” is C22H26N2O4 . The InChI code for this compound is 1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m0./s1 .


Physical And Chemical Properties Analysis

“Fmoc-l-dap(teoc)-oh” has a predicted boiling point of 565.8±50.0 °C and a predicted density of 1.190±0.06 g/cm3 . Its pKa value is predicted to be 10.15±0.46 .

Safety and Hazards

“Fmoc-l-dap(teoc)-oh” is classified under the GHS07 hazard class. The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Target of Action

Fmoc-l-dap(teoc)-oh is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a key player in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through a combination of hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by Fmoc-l-dap(teoc)-oh are primarily related to the self-assembly of peptides . The compound can promote the interlacing of nanofibrils and solidify solvent molecules, inducing the rigidity of the hydrogel . Furthermore, when replacing F with 3,4-dihydroxy-phenylalanine (DOPA), a catechol non-coded amino acid with superior antioxidant property, Fmoc-DOPA aggregates linearly to form semi-flexible twisted-multi-stranded fibers .

Pharmacokinetics

Given its role in the self-assembly of peptides, it’s likely that these properties would be influenced by factors such as the peptide sequences it’s associated with and the specific environmental conditions present during the self-assembly process .

Result of Action

The molecular and cellular effects of Fmoc-l-dap(teoc)-oh’s action are primarily seen in its ability to facilitate the self-assembly of peptides into functional materials . This has potential applications in areas such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action, efficacy, and stability of Fmoc-l-dap(teoc)-oh are influenced by various environmental factors. For instance, the presence of substantial aromatic moieties in the side-chains of Fmoc-modified biomolecules can promote self-assembly by forming π-π interactions both between Fmoc groups and side-chain phenyl rings . Additionally, the conversion of peptide sequences can offer an additional approach for controlling the self-assembly of Fmoc-modified short peptides .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-trimethylsilylethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6Si/c1-33(2,3)13-12-31-23(29)25-14-21(22(27)28)26-24(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRWRWUUAJJWNR-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-l-dap(teoc)-oh

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